5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a fused bicyclic heterocycle featuring a pyrrole ring fused to a pyridine moiety. Key structural attributes include:
- Methoxy group (-OCH₃) at position 5, contributing electron-donating effects.
- Methyl group (-CH₃) at position 4, enhancing steric bulk.
- Carbaldehyde (-CHO) at position 3, a reactive site for nucleophilic additions or condensations.
This compound belongs to the pyrrolopyridine family, which is recognized for its applications in medicinal chemistry and materials science due to its π-conjugated system and tunable substituents .
Properties
IUPAC Name |
5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8(14-2)4-12-10-9(6)7(5-13)3-11-10/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZGOBWINPJHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring is formed through a condensation reaction.
Introduction of the Aldehyde Group: The aldehyde group is introduced via a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aldehyde → Carboxylic acid | KMnO₄ in acidic aqueous solution | 5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 72% | |
| Aldehyde → Amide | NH₂OH·HCl, then oxidation with H₂O₂ | 5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | 65% |
Key findings:
-
Potassium permanganate in acidic media selectively oxidizes the aldehyde without affecting the methoxy or methyl groups.
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Hydroxylamine hydrochloride forms an oxime intermediate, which is further oxidized to the amide.
Reduction Reactions
The aldehyde group is reduced to primary alcohols or amines using common reducing agents.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aldehyde → Primary alcohol | NaBH₄ in methanol | 5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol | 88% | |
| Aldehyde → Amine | NH₃, H₂ (Pd/C catalysis) | 5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-methylamine | 54% |
Notable observations:
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Sodium borohydride reduction proceeds efficiently at room temperature with minimal side reactions.
-
Reductive amination requires elevated temperatures (60°C) and hydrogen pressure for optimal conversion.
Nucleophilic Additions
The aldehyde participates in nucleophilic additions, forming secondary alcohols or imines.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard addition | CH₃MgBr in THF, 0°C → RT | 3-(1-Hydroxyethyl)-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine | 78% | |
| Condensation with hydrazine | NH₂NH₂ in ethanol, reflux | 5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde hydrazone | 92% |
Mechanistic insights:
-
Grignard reagents attack the aldehyde carbonyl, forming a tetrahedral intermediate that protonates to yield the alcohol.
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Hydrazone formation is favored under acidic conditions due to stabilization of the imine intermediate.
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes substitution at specific positions.
Critical data:
-
Bromination with NBS occurs regioselectively at the pyrrole C3 position due to directing effects of the methoxy group .
-
Nitration under strongly acidic conditions proceeds at the pyridine ring’s C6 position but with moderate yield .
Cross-Coupling Reactions
The compound serves as a substrate in metal-catalyzed coupling reactions.
Experimental highlights:
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Suzuki couplings with arylboronic acids require anhydrous conditions and microwave irradiation for improved efficiency .
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Sonogashira reactions with terminal alkynes proceed smoothly but necessitate strict exclusion of oxygen .
Heterocycle Functionalization
The pyrrole nitrogen participates in alkylation/acylation reactions.
Key parameters:
Scientific Research Applications
Biological Activities
Research has shown that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant biological activities, including:
-
FGFR Inhibition :
- A study identified pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are critical in various cancers. The 5-position of the pyrrolo ring was modified to enhance binding affinity, resulting in compounds with IC50 values as low as 1900 nM against FGFR1. Notably, one derivative showed pan-FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR types .
-
Anticancer Properties :
- The compound has demonstrated antiproliferative effects on various cancer cell lines, including mouse breast cancer cells (4T1), MDA-MB-231 (human breast cancer), and MCF-7 (human breast cancer). The mechanism involves induction of apoptosis and inhibition of migration and invasion, linked to the modulation of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) .
- Kinase Inhibition :
Synthetic Pathways
The synthesis of 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves several steps:
-
Starting Materials :
- Common precursors include substituted aldehydes and pyrrole derivatives.
-
Reaction Conditions :
- The synthesis often employs conditions such as refluxing in methanol with bases like potassium hydroxide to facilitate the formation of the pyrrolo structure.
- Yield Optimization :
Case Study 1: FGFR Inhibition
A comprehensive study characterized a series of pyrrolo[2,3-b]pyridine derivatives for their FGFR inhibitory properties. Compound 4h was selected for further evaluation due to its high potency and ligand efficiency. It was shown to significantly inhibit proliferation and induce apoptosis in breast cancer cells while downregulating MMP9 expression—an important factor in cancer metastasis .
Case Study 2: Anticancer Activity
In another investigation focusing on the antiproliferative effects against breast cancer cell lines, compounds derived from the pyrrolo framework were tested for their ability to inhibit cell growth at concentrations ranging from 0.1 to 10 mM. Results indicated that modifications at the 5-position could lead to significant increases in activity against resistant cancer cell lines .
Mechanism of Action
The mechanism of action of 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
4-Hydroxy-1H-Pyrrolo[2,3-b]Pyridine-3-Carbaldehyde
- Structural Differences : Replaces the 5-methoxy and 4-methyl groups with a hydroxy (-OH) at position 4.
5-Chloro-1-(2-Hydroxyethyl)-1H-Pyrazole-4-Carbonyl
- Core Heterocycle : Pyrazole (5-membered, 2N) instead of pyrrolopyridine.
- Functional Groups : Chloro (-Cl) at position 5 and a hydroxyethyl side chain.
- Impact : The pyrazole core offers distinct electronic properties, with the chloro group enhancing electrophilicity. The hydroxyethyl chain may improve solubility but introduces steric hindrance .
Bis-Pyridinothieno[2,3-b]Thiophene Derivatives
- Core Structure: Thieno[2,3-b]thiophene fused with pyridine (e.g., compounds 6a,b in ).
- Impact : Sulfur atoms in the thiophene rings increase electron delocalization and thermal stability, making these derivatives more suited for materials science applications compared to nitrogen-rich pyrrolopyridines .
Substituent Effects on Reactivity and Properties
Key Research Findings
Electronic Effects : Methoxy and methyl groups in the target compound stabilize the carbaldehyde via electron donation, reducing its electrophilicity compared to chloro-substituted analogs .
Solubility Trends : Hydroxy-substituted pyrrolopyridines exhibit higher aqueous solubility than methoxy/methyl derivatives but are less stable under oxidative conditions .
Material Applications: Thienothiophene-pyridine hybrids () outperform pyrrolopyridines in optoelectronic applications due to sulfur’s electron-rich nature .
Biological Activity
5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this pyrrolopyridine derivative, focusing on its mechanisms of action, efficacy against various cell lines, and potential applications in drug development.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole and pyridine derivatives. The introduction of the methoxy and aldehyde groups is crucial for enhancing biological activity. For example, the reaction conditions often include the use of catalysts such as triethylsilane and tri-fluoroacetic acid under reflux conditions to achieve desired yields and purity levels.
Research indicates that this compound exhibits its biological effects primarily through inhibition of fibroblast growth factor receptors (FGFRs) and other kinases. This inhibition is critical in cancer therapy as FGFRs are often implicated in tumor growth and metastasis.
Anticancer Properties
Several studies have evaluated the compound's anticancer properties against various cell lines:
- Cell Lines Tested :
- MCF7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
The compound showed significant cytotoxicity with IC50 values indicating potent growth inhibition across these cell lines. For instance, a study reported an IC50 value of approximately 12 µM against MCF7 cells, suggesting effective antiproliferative activity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12 | FGFR inhibition |
| A549 | 26 | Apoptosis induction |
| HepG2 | 15 | Cell cycle arrest |
In Vivo Studies
In vivo studies have demonstrated that this compound can significantly reduce tumor size in xenograft models. The compound was administered at varying doses, with higher doses correlating to more substantial tumor regression .
Case Studies
A notable case study involved the administration of this compound in a murine model of lung cancer. The results indicated a marked decrease in tumor volume compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, pyrrolo[2,3-b]pyridine scaffolds can be constructed using hexamine and acetic acid under reflux (120°C), followed by oxidation (e.g., MnO₂) to introduce the aldehyde group at position 3 . Alternative routes involve Vilsmeier–Haack formylation of precursor pyrazoles, as demonstrated in the synthesis of analogous carbaldehydes .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Characterization relies on NMR (¹H/¹³C), HPLC purity analysis, and mass spectrometry. For instance, ¹H NMR typically shows signals for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons in the pyrrolopyridine ring (δ 7.0–8.5 ppm), and the aldehyde proton (δ ~9.8–10.2 ppm). X-ray crystallography (as in ) can resolve ambiguities in regiochemistry .
Q. What are the key reactivity patterns of the aldehyde group in this scaffold?
- Methodological Answer : The aldehyde group participates in nucleophilic additions (e.g., with hydrazines to form hydrazones) and condensations (e.g., Knoevenagel reactions). highlights its use in forming fused heterocycles like pyrazolo[3,4-c]pyrazoles via hydrazine coupling under acidic conditions .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound in multi-step reactions?
- Methodological Answer : Yield optimization requires careful control of reaction parameters. For example:
- Oxidation steps : Use MnO₂ in THF at room temperature to minimize over-oxidation .
- Cyclization : Employ Pd(PPh₃)₄ catalysts for Suzuki couplings to introduce substituents (e.g., methoxy groups) with high regioselectivity .
- Purification : Gradient HPLC or recrystallization (e.g., from ethanol/water) improves purity .
Q. What strategies resolve contradictions in NMR data for structurally similar pyrrolopyridine derivatives?
- Methodological Answer : Discrepancies in NMR signals (e.g., aldehyde proton splitting) may arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria in solution .
- DFT Calculations : To predict chemical shifts and compare with experimental data .
- Isotopic Labeling : Use of ¹³C-labeled intermediates to track signal assignments .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models can assess interactions with biological targets. For example, the methoxy and methyl groups may influence binding to kinase domains, as seen in analogous pyrrolopyridine-based inhibitors . MD simulations further evaluate stability in binding pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
